molecular formula C21H24N2O3S B4841078 5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

Cat. No.: B4841078
M. Wt: 384.5 g/mol
InChI Key: BOVMUNAYKRQJDP-UHFFFAOYSA-N
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Description

5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid is a complex organic compound that features a thiophene ring, a cyano group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The exact methods can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-12(2)15-5-7-16(8-6-15)20-14(4)27-21(17(20)11-22)23-18(24)9-13(3)10-19(25)26/h5-8,12-13H,9-10H2,1-4H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVMUNAYKRQJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CC(C)CC(=O)O)C#N)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 5
5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

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